Scorpioidin
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Overview
Description
Scorpioidin is a germacranolide.
Scientific Research Applications
Application in Rheumatoid Arthritis Treatment
Scorpioidin, a component found in traditional Chinese medicines like Scorpio and Scolopendra, has been studied for its effects on rheumatoid arthritis (RA). A study by (Liu et al., 2012) revealed that treatment with these components significantly reduced inflammation and joint damage in rats induced with collagen-induced arthritis. The study suggests that this effect is achieved by modulating T lymphocyte subsets and cytokine balance, indicating a potential application of this compound in RA treatment.
Astronomical Applications
While not directly related to this compound, various studies have focused on the SCORPIO instrument in astronomy. For instance, (Robberto et al., 2020) and (Veach et al., 2022) discuss SCORPIO's design and performance in time-domain astronomy, highlighting its role in detecting and monitoring faint time-domain events and its utility in a variety of astrophysical programs.
Cytotoxic Activity in Cancer Research
Investigations into the cytotoxic activity of compounds related to this compound, such as those from Vernonia scorpioides, reveal potential applications in cancer research. A study by (Buskuhl et al., 2010) identified compounds from Vernonia scorpioides leaves and flowers that exhibited toxic effects on HeLa cells, suggesting a possible role for these compounds in cancer therapy.
Properties
CAS No. |
76045-40-4 |
---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-10-5-4-6-12(16(18)19-3)7-8-13-11(2)15(17)20-14(13)9-10/h5,7,13-14H,2,4,6,8-9H2,1,3H3/b10-5+,12-7-/t13-,14+/m1/s1 |
InChI Key |
OXZSJXCNOUZXAQ-SOVPUBKQSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@H]2[C@H](C1)OC(=O)C2=C)/C(=O)OC |
SMILES |
CC1=CCCC(=CCC2C(C1)OC(=O)C2=C)C(=O)OC |
Canonical SMILES |
CC1=CCCC(=CCC2C(C1)OC(=O)C2=C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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